Butylidenephthalide

説明

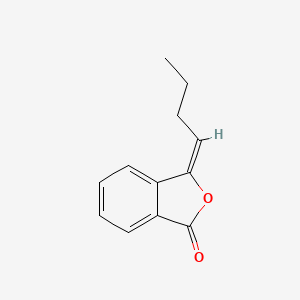

Structure

3D Structure

特性

CAS番号 |

551-08-6 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC名 |

(3E)-3-butylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+ |

InChIキー |

WMBOCUXXNSOQHM-DHZHZOJOSA-N |

異性体SMILES |

CCC/C=C/1\C2=CC=CC=C2C(=O)O1 |

正規SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 |

外観 |

Solid powder |

沸点 |

319.00 to 321.00 °C. @ 760.00 mm Hg |

密度 |

1.080-1.117 |

他のCAS番号 |

551-08-6 |

物理的記述 |

Yellow liquid; pervasive warm spicy aroma |

ピクトグラム |

Irritant |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

slightly Insoluble in water; soluble in oils soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-butylidene-1(3H)-isobenzofuranone 3-butylidenephthalide butylidenephthalide n-butylidenephthalide |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Biological Activities of n-Butylidenephthalide from Angelica sinensis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylidenephthalide (n-BP), a major lipophilic constituent isolated from the traditional Chinese medicinal herb Angelica sinensis (Danggui), has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical document provides an in-depth review of the principal biological activities of n-BP, focusing on its anti-cancer, neuroprotective, anti-angiogenic, and anti-inflammatory effects. We consolidate quantitative data from various studies, present detailed experimental methodologies for key assays, and illustrate the underlying molecular mechanisms and signaling pathways using standardized visualizations. This guide aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of n-BP as a potential therapeutic agent.

Introduction

Angelica sinensis, commonly known as "Danggui" or "female ginseng," has a long history of use in traditional medicine for treating a range of conditions, including gynecological disorders, cardiovascular diseases, and inflammation.[1][2][3] Among its various bioactive components, n-butylidenephthalide (C₁₂H₁₂O₂, Molar Mass: 188.23 g/mol ) is a primary phthalide derivative responsible for many of its therapeutic effects.[1] Extensive research has demonstrated that n-BP possesses a variety of biological activities, including potent anti-tumor, neuroprotective, and anti-inflammatory properties, making it a promising candidate for drug development. This whitepaper synthesizes the current scientific knowledge on n-BP, with a focus on its mechanisms of action, supported by experimental data and protocols.

Anti-Cancer Activity

n-BP has demonstrated significant anti-tumor effects across a spectrum of cancer types, including glioblastoma, ovarian, lung, breast, and colorectal cancers. Its anti-neoplastic action is multifaceted, involving the induction of programmed cell death (apoptosis and ferroptosis), cell cycle arrest, and the modulation of critical signaling pathways.

Mechanisms of Action

-

Induction of Apoptosis: n-BP triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In ovarian and glioblastoma cancer cells, treatment with n-BP leads to the increased expression and cleavage of caspases-3, -7, and -9. It also upregulates the expression of p53 and the death receptor Fas, while not significantly affecting Fas-L expression.

-

Induction of Ferroptosis: In high-grade serous ovarian cancer (HGSOC), n-BP has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This is evidenced by the decreased expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

-

Cell Cycle Arrest: n-BP effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G₀/G₁ phase. This is achieved by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn decreases the phosphorylation of the Retinoblastoma (Rb) protein.

-

Inhibition of Telomerase Activity: In A549 human lung adenocarcinoma cells, n-BP has been found to down-regulate the activity of telomerase, an enzyme crucial for cancer cell immortality, through the inhibition of AP-2α expression.

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of n-BP are mediated through the modulation of several key signaling pathways. In glioblastoma cells, n-BP triggers both p53-dependent and p53-independent apoptotic pathways. In lung cancer cells, inhibition of the ERK1/2 signaling pathway appears to be involved in the n-BP-induced suppression of AP-2α and subsequent apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for n-BP have been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Duration (h) | Citation |

| KURAMOCHI (Total) | Ovarian Cancer | 205.6 | 48 | |

| KURAMOCHI (ALDH⁺) | Ovarian Cancer Stem Cell | 317.2 | 48 | |

| OVSAHO (Total) | Ovarian Cancer | 61.1 | 48 | |

| OVSAHO (ALDH⁺) | Ovarian Cancer Stem Cell | 48.5 | 48 | |

| DBTRG-05MG | Glioblastoma | ~50 | 24 | |

| HT-29 (BP alone) | Colorectal Cancer | 47.87 ± 2.3 | 24 | |

| HT-29 (BP/LPPC) | Colorectal Cancer | 9.61 ± 2.97 | 24 | |

| HCT-116 (BP alone) | Colorectal Cancer | 73.91 ± 2.98 | 24 | |

| HCT-116 (BP/LPPC) | Colorectal Cancer | 11.01 ± 3.96 | 24 |

Note: ALDH⁺ cells are cancer stem cells. BP/LPPC refers to n-BP encapsulated in a lipopolyplex, showing enhanced cytotoxicity.

Experimental Protocols

2.4.1. Cell Viability (MTT/XTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., 2 x 10³ to 5 x 10³ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with various concentrations of n-BP (e.g., 0-400 µg/mL) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.02%).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Remove the medium and add fresh medium containing MTT (0.4 mg/mL) or XTT solution according to the manufacturer's instructions. Incubate for 4-8 hours.

-

Measurement: If using MTT, remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

2.4.2. Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Culture cells (e.g., DBTRG-05MG) and treat with n-BP (e.g., 75 µg/mL) for various time points.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 0.05 mg/mL).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are determined using appropriate software.

2.4.3. In Vivo Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ KURAMOCHI ALDH⁺ cells) into the backs of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable volume (e.g., 50 mm³).

-

Treatment: Randomly assign mice to control (vehicle) and treatment groups. Administer n-BP (e.g., 100 or 200 mg/kg) or vehicle intraperitoneally or via another appropriate route for a specified duration (e.g., 5 days).

-

Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = ½ (length × width²).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for histological examination (e.g., H&E staining, TUNEL assay for apoptosis).

Neuroprotective Effects

n-BP exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases and ischemic stroke. Its mechanisms involve the induction of autophagy, reduction of oxidative stress, and inhibition of inflammation and apoptosis in neuronal cells.

Mechanisms of Action

-

Autophagy Induction: In models of Spinocerebellar Ataxia Type 3 (SCA3), n-BP has been shown to induce autophagy, a cellular process for degrading and recycling damaged components. This helps clear mutant protein aggregates (e.g., m-ATXN3).

-

mTOR Pathway Inhibition: The induction of autophagy by n-BP is mediated through the inhibition of the mTOR signaling pathway. n-BP achieves this by reducing the expression of phosphorylated AKT (p-AKT) and ERK1/2, and increasing the activation of AMPK (p-AMPK).

-

Anti-Inflammatory and Anti-Apoptotic Effects: In the context of ischemic stroke, n-BP reduces post-ischemic oxidative damage, neuronal apoptosis, and inflammation.

Signaling Pathway in Neuroprotection

Quantitative Data: Neuroprotective Efficacy

Data from a study on SCA3 transgenic mice demonstrates the functional improvement following n-BP treatment.

| Parameter | Animal Group | Result | Significance | Citation |

| Motor Function | SCA3 mice + n-BP | 2-3 fold improvement vs. untreated | p < 0.01 - p < 0.0001 | |

| Footprint Overlap | SCA3 mice + n-BP | Significantly shorter (improved balance) | p < 0.01 | |

| Stride Length | SCA3 mice + n-BP | Significantly longer (improved coordination) | p < 0.001 | |

| Purkinje Cells | SCA3 mice + n-BP | Significantly increased cell count vs. untreated | p < 0.01 |

Experimental Protocols

3.4.1. Animal Model and Behavioral Analysis

-

Model: Use a relevant transgenic animal model, such as SCA3 transgenic mice expressing human ATXN3 with 84 glutamine repeats.

-

Treatment: Administer n-BP or vehicle to the animals over a specified period (e.g., 5 weeks).

-

Footprint Analysis: Coat the hind paws of the mice with non-toxic ink and have them walk along a runway lined with paper. Measure parameters such as stride length, base width, and paw overlap to assess coordination and balance.

-

Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This tests motor coordination and balance.

3.4.2. Real-Time Quantitative PCR (RT-qPCR)

-

Tissue Harvest: Euthanize animals and harvest relevant tissues (e.g., cerebellum).

-

RNA Extraction: Isolate total RNA from the tissue samples using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), specific primers for target genes (e.g., BECN1, LC3B, ATG7), and the cDNA template.

-

Analysis: Run the reaction in a real-time PCR machine. Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. n-BP has been shown to inhibit angiogenesis both in vitro and in vivo.

Mechanism of Action

-

Inhibition of Endothelial Cell Functions: n-BP exerts anti-angiogenic effects by directly inhibiting the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs).

-

Induction of Apoptosis and Cell Cycle Arrest: The mechanism involves inducing apoptosis and arresting the cell cycle in endothelial cells.

-

Signaling Pathway Modulation: The anti-angiogenic actions of n-BP are associated with the activation of p38 and ERK1/2 signaling pathways, but not the SAPK/JNK or Akt pathways.

Experimental Workflow

Experimental Protocols

4.3.1. Capillary-Like Tube Formation Assay

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

-

Treatment: Add n-BP at various concentrations to the wells.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Analysis: Visualize the tube-like structures under a microscope. Quantify the extent of tube formation by measuring parameters like total tube length or the number of branch points using imaging software.

4.3.2. Mouse Aortic Ring Assay

-

Aorta Excision: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.

-

Ring Preparation: Clean the aorta of periadventitial fat and cut it into 1-mm thick rings.

-

Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.

-

Treatment: Add culture medium containing n-BP or vehicle control.

-

Observation: Incubate for 7-14 days, observing the outgrowth of microvessels from the rings. Quantify the extent of sprouting by measuring the area or length of the outgrowths.

Anti-Inflammatory Mechanisms

While less extensively characterized than its other activities, n-BP is understood to possess anti-inflammatory properties, which contribute to its neuroprotective effects. The mechanism is thought to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory action of n-BP is likely due to the inhibition of cyclooxygenase (COX) enzymes. COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, n-BP reduces the production of these pro-inflammatory prostaglandins.

Prostaglandin Synthesis Pathway

Conclusion

n-Butylidenephthalide, a key bioactive compound from Angelica sinensis, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its potent anti-cancer effects are driven by the induction of multiple forms of programmed cell death and cell cycle arrest across various cancer types. Its neuroprotective capacity, mediated by autophagy induction and mTOR pathway inhibition, presents a promising avenue for treating neurodegenerative disorders. Furthermore, its anti-angiogenic and anti-inflammatory properties broaden its potential clinical applications. The detailed mechanisms and experimental data consolidated in this guide underscore the importance of continued research into n-BP. Future work should focus on optimizing delivery systems to improve its bioavailability, conducting further preclinical and clinical trials to validate its efficacy and safety, and exploring its synergistic effects with existing therapeutic agents.

References

- 1. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural compound n-butylidenephthalide suppresses type II ovarian cancer cell growth by inducing ferroptosis [medsci.org]

- 3. The natural compound n-butylidenephthalide derived from the volatile oil of Radix Angelica sinensis inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylidenephthalide as a natural anti-inflammatory agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a naturally occurring bioactive compound predominantly found in the essential oil of Angelica sinensis (Dong Quai), has garnered significant scientific interest for its diverse pharmacological activities.[1] Beyond its well-documented neuroprotective and anti-cancer effects, a growing body of evidence highlights its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound as a natural anti-inflammatory agent, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokines and enzymes, and attenuation of oxidative stress.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3] this compound has been shown to significantly inhibit the activation of the NF-κB pathway.[4] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by inhibiting the phosphorylation of upstream regulators like Akt and IKKα/β, which in turn prevents IκBα degradation and subsequent nuclear translocation of p65.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and ERK1/2, is another critical regulator of inflammation. Studies have shown that the anti-angiogenic actions of this compound, which are linked to its anti-inflammatory properties, are associated with the activation of p38 and ERK1/2 signaling pathways. This suggests a complex modulatory role where this compound may selectively activate certain pathways that can lead to downstream anti-inflammatory effects or apoptosis in specific cell types.

References

Investigating the Antioxidant Properties of Butylidenephthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylidenephthalide (BP), a naturally occurring compound primarily found in Angelica sinensis, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, focusing on its ability to mitigate oxidative stress through the modulation of key signaling pathways. This document summarizes quantitative data from relevant studies, presents detailed experimental protocols for assessing antioxidant activity, and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising therapeutic agent due to its demonstrated ability to counteract oxidative damage. This guide explores the multifaceted antioxidant properties of BP, elucidating its mechanisms of action and providing practical information for its investigation.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Additionally, BP has been shown to modulate other critical signaling pathways involved in the cellular response to oxidative stress, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of the Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. This compound has been shown to modulate these pathways, although the precise mechanisms in the context of its antioxidant activity are still being elucidated. Some studies suggest that BP can activate the ERK and p38 pathways, which can, in turn, contribute to the activation of Nrf2 and the expression of antioxidant enzymes.[3]

Figure 2: Modulation of MAPK signaling pathways by this compound in oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its activation is closely linked to oxidative stress. In a state of oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators and mitigating inflammation-associated oxidative damage.

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data on Antioxidant Activity

While direct free radical scavenging activity data (e.g., DPPH, ABTS assays) for this compound is limited in the currently available literature, its biological activity has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies, although primarily indicating cytotoxicity or anti-proliferative effects, provide an indication of the concentration range at which this compound exerts its biological effects, including its antioxidant actions.

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| KURAMOCHI (ovarian cancer) | Cell Viability | 206.5 | |

| KURAMOCHI ALDH+ (cancer stem cells) | Cell Viability | 317.2 | |

| OVSAHO (ovarian cancer) | Cell Viability | 61.1 | |

| OVSAHO ALDH- (non-stem cancer cells) | Cell Viability | 48.5 | |

| DBTRG-05MG (glioblastoma) | Cytotoxicity | 15 - 67 | |

| RG2 (glioblastoma) | Cytotoxicity | 15 - 67 | |

| Vascular Endothelial Cells (normal) | Cytotoxicity | 25.0 ± 2.0 | |

| Fibroblast Cells (normal) | Cytotoxicity | > 100 |

Note: The IC50 values presented above are primarily from cytotoxicity and anti-cancer studies. Further research is required to establish the specific IC50 values of this compound in direct antioxidant assays such as DPPH and ABTS.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

Figure 4: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions to obtain different concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

-

Add the same volume of the solvent used for dilution to the control wells.

-

Add a specific volume of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.

Workflow:

Figure 5: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Cell Culture: Seed cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and allow them to reach confluence.

-

Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution containing DCFH-DA.

-

Treatment with this compound: After incubation, wash the cells again and treat them with various concentrations of this compound or a control vehicle.

-

Induction of Oxidative Stress: Add a ROS-generating compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm at regular intervals for a set period.

-

Data Analysis: The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Conclusion

This compound exhibits significant antioxidant properties primarily through the activation of the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes. Its ability to also modulate the MAPK and NF-κB signaling pathways further contributes to its protective effects against oxidative stress and inflammation. While direct quantitative data on its free radical scavenging activity is still emerging, the available cellular data and mechanistic studies strongly support its potential as a therapeutic agent for conditions associated with oxidative damage. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the promising antioxidant capabilities of this compound. Further research is warranted to fully elucidate its antioxidant profile and to translate these findings into clinical applications.

References

Butylidenephthalide: A Novel Therapeutic Agent for Glioblastoma Multiforme

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor in adults, notorious for its rapid proliferation, diffuse infiltration into the brain parenchyma, and high resistance to conventional therapies[1]. The current standard of care, involving surgical resection followed by radiotherapy and chemotherapy with temozolomide (TMZ), offers only a modest improvement in patient survival, which remains under 15 months[2][3]. The formidable challenge posed by the blood-brain barrier (BBB), which severely restricts the entry of most therapeutic agents into the central nervous system, further complicates treatment[1]. This underscores the urgent need for novel therapeutic strategies.

n-Butylidenephthalide (BdPh), a natural compound isolated from the medicinal herb Angelica sinensis, has emerged as a promising candidate for GBM treatment[4]. Preclinical studies have demonstrated its ability to cross the BBB and exert potent anti-tumor effects both in vitro and in vivo. This document provides a comprehensive technical overview of the current research on BdPh for GBM, focusing on its mechanisms of action, preclinical efficacy, and the development of advanced drug delivery systems to enhance its therapeutic potential.

Mechanism of Action

BdPh's anti-glioblastoma activity is multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and invasion.

Induction of Apoptosis

BdPh triggers programmed cell death in GBM cells through multiple interconnected pathways. A central mechanism involves the upregulation of the orphan nuclear receptor Nurr77.. BdPh, via the Protein Kinase C (PKC) pathway, promotes the expression of Nurr77 and its subsequent translocation from the nucleus to the cytoplasm. In the cytoplasm, Nurr77 interacts with Bcl-2, inducing a conformational change that exposes its pro-apoptotic BH3 domain, ultimately leading to cytochrome c release and caspase-dependent apoptosis.

Furthermore, BdPh can induce apoptosis through both p53-dependent and p53-independent pathways. In p53-proficient cells, BdPh treatment increases the phosphorylation and expression of p53, which in turn upregulates the pro-apoptotic protein Bax. The resulting imbalance in the Bax/Bcl-2 ratio triggers the intrinsic apoptosis cascade via cleavage of procaspase-9. In cells with impaired p53, BdPh can still induce apoptosis, likely through the Fas-induced extrinsic pathway.

Cell Cycle Arrest

BdPh effectively halts the proliferation of GBM cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulators. Studies show that BdPh upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, including p21 and p27. These inhibitors bind to and inactivate cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus causing G0/G1 arrest.

Anti-Angiogenic and Anti-Metastatic Effects

The invasive nature of GBM is a major contributor to its lethality. BdPh has been shown to counteract this by targeting pathways involved in angiogenesis and metastasis. Specifically, treatment with BdPh or its liposomal formulations leads to the suppression of Vascular Endothelial Growth Factor (VEGF), its receptors (VEGFR1, VEGFR2), and Matrix Metalloproteinases (MMP2, MMP9). By inhibiting these key factors, BdPh can disrupt the formation of new blood vessels that supply the tumor and reduce the tumor's ability to degrade the extracellular matrix and invade surrounding healthy tissue. Additionally, BdPh has been found to reduce the Axl receptor tyrosine kinase, which is involved in mediating epithelial-to-mesenchymal transition (EMT), a critical process for tumor migration.

Preclinical Efficacy: In Vitro Studies

The cytotoxic effects of BdPh have been evaluated across a range of GBM cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity against tumor cells with significantly lower toxicity towards normal cells. The development of liposomal formulations (BP/LPPC) has further enhanced this cytotoxicity by protecting the compound from degradation and improving cellular uptake.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Formulations

| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Citation |

|---|---|---|---|---|

| DBTRG-05MG | Human GBM | n-Butylidenephthalide (BP) | 40.6 | |

| DBTRG-05MG | Human GBM | BP encapsulated in LPPC (BP/LPPC) | 8.6 | |

| RG2 | Rat Glioma | n-Butylidenephthalide (BP) | 45.6 | |

| RG2 | Rat Glioma | BP encapsulated in LPPC (BP/LPPC) | 3.8 | |

| GBM 8901 | Human GBM | n-Butylidenephthalide (BP) | 122.7 | |

| 1XM | GBM Stem-like Cells | n-Butylidenephthalide (BP) | 76.5 |

| Balb/3T3 | Mouse Fibroblast (Normal) | n-Butylidenephthalide (BP) | >100 | |

Preclinical Efficacy: In Vivo Studies

Animal models have corroborated the potent anti-tumor effects of BdPh observed in vitro. Studies using subcutaneous and orthotopic (intracerebral) xenograft models of human and rat GBM have consistently shown that BdPh administration, whether systemically or via local delivery, significantly inhibits tumor growth and prolongs survival.

In a rat model with subcutaneous RG2 glioma tumors, systemic treatment with BdPh resulted in a greater than 50% reduction in average tumor size and significantly prolonged survival from 30 to 41.5 days compared to the control group. In nude mice bearing human DBTRG-05MG tumors, BdPh demonstrated a dose-dependent inhibition of tumor growth. Advanced delivery systems have shown even greater efficacy. Liposomal BP (BP/LPPC) inhibited subcutaneous DBTRG-05MG tumor growth by 85-88%. In an orthotopic rat model, intravenously administered BP/LPPC was able to cross the BBB, reduce tumor volume as measured by MRI, and in some cases lead to complete tumor disappearance.

Table 2: Summary of In Vivo Efficacy of this compound in GBM Models

| Animal Model | Tumor Cell Line | Treatment | Key Outcomes | Citation |

|---|---|---|---|---|

| F344 Rats | RG2 (Rat Glioma) | BdPh (systemic) | Tumor size reduced by >50%; survival increased from 30 to 41.5 days. | |

| Nude Mice | DBTRG-05MG (Human GBM) | BdPh (systemic) | Dose-dependent suppression of tumor growth. | |

| Nude Mice | DBTRG-05MG (Human GBM) | BP/LPPC (i.v. or i.t.) | Tumor growth inhibited by 85-88%; prolonged survival vs. control and free BP. | |

| F344 Rats | RG2 (Rat Glioma) | BP/LPPC (i.v.) | Crossed BBB, significantly inhibited tumor volume, and prolonged survival. |

| FGF-SV40 Transgenic Mice | Spontaneous Glioma | BdPh-Wafer (local) | Dose-dependent reduction in tumor size. | |

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of BdPh.

Cell Culture and Cytotoxicity Assay (MTT)

-

Cell Lines: Human GBM cell lines (e.g., DBTRG-05MG, GBM 8401) and rat glioma cells (RG2) are commonly used. DBTRG-05MG and GBM 8401 are maintained in RPMI-1640 medium, while RG2 cells are cultured in DMEM. All media are supplemented with 10% fetal bovine serum (FBS) and standard antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of BdPh or the vehicle control (e.g., DMSO, content ≤ 0.02%).

-

Cells are incubated for a specified period, typically 24 or 48 hours.

-

Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curve.

-

In Vivo Xenograft Tumor Model

-

Animal Models: Male F344 rats (for syngeneic RG2 tumors) and male athymic nude mice (for human DBTRG-05MG tumors) are standard models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Protocol:

-

Tumor Cell Implantation: For subcutaneous models, animals are injected with 1 x 10⁶ (for RG2) or 5 x 10⁶ (for DBTRG-05MG) cells suspended in sterile PBS into the flank or back. For orthotopic models, cells are stereotactically injected into the striatum of the brain.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³) before treatment begins. Animals are randomly assigned to control (vehicle) and treatment groups.

-

Drug Administration: BdPh or its formulations are administered according to the study design. Dosing can be intravenous (i.v.), intratumoral (i.t.), or subcutaneous (s.c.) at specified concentrations (e.g., 60-100 mg/kg/day) for a defined period.

-

Monitoring and Data Collection: Subcutaneous tumor volume is measured regularly (e.g., every 2 days) using calipers (Volume = (length x width²)/2). For orthotopic models, tumor volume is assessed by MRI. Animal survival and body weight are recorded daily.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when animals show signs of distress. Survival is plotted using Kaplan-Meier curves.

-

References

- 1. Towards Effective Treatment of Glioblastoma: The Role of Combination Therapies and the Potential of Phytotherapy and Micotherapy [mdpi.com]

- 2. Encapsulated n-Butylidenephthalide Efficiently Crosses the Blood–Brain Barrier and Suppresses Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Axl and mTOR Pathway Synergizes Immunotherapy and Chemotherapy to this compound in a Recurrent GBM - ProQuest [proquest.com]

- 4. Liposomal n-butylidenephthalide protects the drug from oxidation and enhances its antitumor effects in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Tumor Efficacy of Butylidenephthalide on Ovarian Cancer Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), presents a significant clinical challenge due to high rates of recurrence and chemoresistance.[1][2] A growing body of evidence points to a subpopulation of cancer stem cells (CSCs) as the primary drivers of tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3] These CSCs, often identified by the marker aldehyde dehydrogenase (ALDH), represent a critical target for novel therapeutic strategies. Butylidenephthalide (BP), a natural compound extracted from Angelica sinensis, has emerged as a promising anti-tumor agent with demonstrated efficacy against various cancers. This technical guide provides an in-depth analysis of the anti-tumor effects of BP on ovarian cancer stem cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ovarian cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

The IC50 values represent the concentration of BP required to inhibit the growth of 50% of the cell population after 48 hours of treatment. These values indicate the potency of BP against different ovarian cancer cell lines and their corresponding cancer stem cell populations (ALDH+).

| Cell Line | Cell Population | IC50 (µg/mL) |

| KURAMOCHI | Mixed Population | 206.5 |

| KURAMOCHI | ALDH+ (CSCs) | 317.2 |

| OVSAHO | Mixed Population | 61.1 |

| OVSAHO | ALDH+ (CSCs) | 48.5 |

Table 2: In Vivo Tumor Growth Inhibition

This table presents the in vivo efficacy of BP in a xenograft mouse model. Immunodeficient mice were implanted with ovarian cancer cells, and tumor growth was monitored following treatment with BP.

| Treatment Group | Dosage | Tumor Growth Effect |

| This compound (BP) | 200 mg/kg | Decreased tumor growth rate |

| Vehicle Control | - | Uninhibited tumor growth |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-tumor effects of this compound on ovarian cancer stem cells.

Isolation of Ovarian Cancer Stem Cells (ALDH+ Population)

The isolation of the cancer stem cell population is a critical first step. The Aldefluor™ assay is the standard method used to identify and isolate cells with high ALDH activity.

-

Principle: The Aldefluor™ kit utilizes a fluorescent substrate for ALDH. Cells with high ALDH activity convert the substrate into a charged fluorescent product that is retained within the cell. These brightly fluorescent cells (ALDH+) can then be separated from the dimly fluorescent cells (ALDH-) using fluorescence-activated cell sorting (FACS).

-

Protocol:

-

Ovarian cancer cell lines (e.g., KURAMOCHI, OVSAHO) are cultured to 70-80% confluency.

-

Cells are harvested and resuspended in Aldefluor™ assay buffer.

-

The activated Aldefluor™ reagent is added to the cell suspension. A parallel sample is treated with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.

-

The cells are incubated for 30-60 minutes at 37°C.

-

Following incubation, the cells are analyzed and sorted using a flow cytometer. The ALDH+ population is defined by gating on the brightly fluorescent cells that are absent in the DEAB-treated control sample.

-

Cell Viability Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

-

Protocol:

-

Cells (both mixed population and isolated ALDH+ cells) are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for 48 hours.

-

Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for elucidating the signaling pathways affected by BP.

-

Protocol:

-

Cells are treated with BP for the desired time and concentration.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases-3, -7, -9, GPX4).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

-

Protocol:

-

Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.

-

A specific number of ovarian cancer cells (e.g., KURAMOCHI ALDH+) are injected subcutaneously into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives intraperitoneal or oral administration of BP (e.g., 200 mg/kg), while the control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.

Caption: General experimental workflow for evaluating this compound.

Caption: BP-induced intrinsic apoptosis signaling cascade.

References

- 1. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]

- 3. The natural compound n-butylidenephthalide suppresses type II ovarian cancer cell growth by inducing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Properties of Butylidenephthalide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis has therefore emerged as a key strategy in cancer therapy. Butylidenephthalide (BP), a bioactive compound isolated from the volatile oil of Radix Angelica sinensis, has demonstrated significant anti-angiogenic properties both in vitro and in vivo. This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, detailing its mechanisms of action, summarizing quantitative data from key experimental findings, and providing detailed protocols for the assays used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Radix Angelica sinensis, a traditional Chinese herb, has long been used for the treatment of various ailments, including cardiovascular diseases.[1][2][3] While aqueous extracts of this plant have been shown to be pro-angiogenic, the volatile oil fraction and its primary component, n-butylidenephthalide (BP), exhibit potent anti-angiogenic effects.[1][2] This dichotomy highlights the importance of isolating and characterizing specific bioactive compounds. This compound has been shown to inhibit key processes in angiogenesis, including the proliferation, migration, and differentiation of endothelial cells. This guide will delve into the scientific evidence supporting the anti-angiogenic role of BP.

In Vitro Anti-Angiogenic Effects of this compound

This compound has been shown to directly inhibit the key cellular processes involved in angiogenesis using in vitro models, primarily with Human Umbilical Vein Endothelial Cells (HUVECs).

Inhibition of Endothelial Cell Proliferation

The proliferation of endothelial cells is a fundamental step in the formation of new blood vessels. This compound has been shown to inhibit HUVEC proliferation in a dose-dependent manner. The cytotoxic effects of BP have been evaluated across various cell lines, with vascular endothelial cells showing sensitivity to the compound.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |

| HUVEC | Cell Counting | 10 - 20 | Decreased cell proliferation in a concentration-dependent manner | |

| HUVEC | Cell Cycle Analysis | 40 - 50 | Caused cell cycle arrest in the G0/G1 phase at 18 hours | |

| Vascular Endothelial Cells | Not Specified | IC50 = 25.0 ± 2.0 | Cytotoxic effect | |

| Human Bladder Cancer Cells (5637, BFTC, T24, TCCSUP) | MTT Assay | IC50 at 48h: 53 - 67.1 | Inhibited cell viability |

Inhibition of Endothelial Cell Migration

Endothelial cell migration is essential for the extension of new blood vessel sprouts. This compound has been demonstrated to inhibit HUVEC migration.

Table 2: Effect of this compound on Endothelial Cell Migration

| Cell Line | Assay | Observation | Reference |

| HUVEC | Wound Healing Assay | Inhibited migration into the denuded area in a concentration-dependent manner |

Inhibition of Endothelial Cell Tube Formation

The differentiation of endothelial cells into three-dimensional capillary-like structures is a critical final step in angiogenesis. This compound effectively inhibits this process on a Matrigel matrix.

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Cell Line | Assay | Observation | Reference |

| HUVEC | Matrigel Tube Formation Assay | Inhibited the formation of capillary-like tubes in a concentration-dependent manner |

In Vivo and Ex Vivo Anti-Angiogenic Effects of this compound

The anti-angiogenic activity of this compound has been confirmed in several in vivo and ex vivo models, demonstrating its potential for therapeutic application.

Mouse Aortic Ring Assay

The ex vivo mouse aortic ring assay provides a model that encompasses multiple aspects of angiogenesis, including sprouting and migration. This compound has been shown to inhibit endothelial sprouting in this model.

Table 4: Effect of this compound on Mouse Aortic Ring Sprouting

| Model | Treatment | Observation | Reference |

| Mouse Aortic Rings | BP (50 µg/mL) | Exhibited inhibitory effects on pseudo-capillary sprouting |

Zebrafish Subintestinal Vessel (SIV) Development

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development. This compound has been shown to be a potent inhibitor of the development of subintestinal vessels (SIVs) in zebrafish.

Murine Xenograft Tumor Models

In vivo studies using tumor xenograft models in mice have demonstrated the ability of this compound to suppress tumor growth, which is often associated with the inhibition of tumor angiogenesis.

Table 5: Effect of this compound on In Vivo Tumor Growth

| Tumor Model | Animal Model | Treatment | Effect on Tumor Growth | Reference |

| Human Glioblastoma (DBTRG-05MG) | Nude Mice | 70, 150, 300, 500, 800 mg/kg | Significant suppression of tumor growth | |

| Rat Glioblastoma (RG2) | F344 Rats | Not specified | Significantly higher inhibitory effect on tumor growth compared to control |

Mechanism of Action

The anti-angiogenic effects of this compound are mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest at the G0/G1 phase in HUVECs. Furthermore, it promotes apoptosis in endothelial cells, contributing to its anti-angiogenic activity.

Modulation of Signaling Pathways

Western blotting analysis has revealed that the anti-angiogenic actions of this compound are associated with the activation of the p38 and ERK 1/2 signaling pathways. However, it does not appear to affect the SAPK/JNK and Akt signaling pathways.

References

The Inhibitory Effects of Butylidenephthalide on Gastric Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the effects of n-butylidenephthalide (BdPh), a bioactive compound isolated from Radix Angelica Sinensis, on the proliferation of gastric cancer cells. This document summarizes key quantitative findings, details common experimental methodologies, and illustrates the underlying molecular mechanisms.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Butylidenephthalide have been evaluated across several human gastric cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative view of its efficacy.

Table 1: Cytotoxicity of this compound on Human Gastric Cancer Cell Lines

| Cell Line | Treatment Time (hours) | IC50 (µg/mL) |

| AGS | 24 | > 100 |

| 48 | 75.3 | |

| NCI-N87 | 24 | > 100 |

| 48 | 80.1 | |

| TSGH-9201 | 24 | > 100 |

| 48 | 88.5 |

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in AGS Cells

| Protein | Treatment | Relative Expression Level (normalized to control) |

| Cleaved Caspase-3 | Control | 1.0 |

| BdPh (75 µg/mL, 48h) | Increased | |

| Cleaved PARP | Control | 1.0 |

| BdPh (75 µg/mL, 48h) | Increased | |

| Bax | Control | 1.0 |

| BdPh (75 µg/mL, 48h) | Increased | |

| Bcl-2 | Control | 1.0 |

| BdPh (75 µg/mL, 48h) | Decreased |

Protein expression levels were determined by Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on gastric cancer cells.

Cell Culture

Human gastric cancer cell lines (AGS, NCI-N87, and TSGH-9201) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed gastric cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis

-

Lyse this compound-treated and untreated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-REDD1, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the molecular mechanisms and experimental procedures involved in the study of this compound's effects on gastric cancer cells.

Caption: this compound signaling pathway in gastric cancer cells.

Caption: Experimental workflow for investigating this compound.

Mechanism of Action

Current research indicates that this compound exerts its anti-cancer effects on gastric cancer cells primarily through the induction of apoptosis and inhibition of the mTOR signaling pathway.[1]

Induction of Apoptosis

This compound has been shown to trigger the mitochondrial-mediated intrinsic apoptotic pathway.[2][3] This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] The activation of this pathway leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis, ultimately resulting in programmed cell death.

Inhibition of the mTOR Signaling Pathway

A key finding is that this compound induces the expression of REDD1 (Regulated in Development and DNA Damage Response 1).[1] REDD1 is a known inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By upregulating REDD1, this compound effectively suppresses mTOR signaling, leading to the inhibition of gastric cancer cell proliferation. Studies using RNA interference to knockdown REDD1 have confirmed its crucial role in the anti-tumor effects of this compound.

References

- 1. Anti-Cancer Effects of Radix Angelica Sinensis (Danggui) and N-Butylidenephthalide on Gastric Cancer: Implications for REDD1 Activation and mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. mdpi.com [mdpi.com]

- 4. Butyrate Inhibits Gastric Cancer Cells by Inducing Mitochondriamediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Apoptotic Mechanisms of Butylidenephthalide: A Technical Guide to p53-Dependent and -Independent Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a naturally occurring compound isolated from the chloroform extract of Angelica sinensis, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] Exhibiting efficacy across a range of cancer types including glioblastoma, colorectal, prostate, and ovarian cancers, BP's therapeutic potential lies in its ability to induce programmed cell death, or apoptosis, in malignant cells.[3][4][5] A compelling aspect of BP's mechanism of action is its capacity to trigger apoptosis through both p53-dependent and p53-independent signaling cascades. This dual mechanism allows BP to bypass potential resistance in tumors with mutated or deficient p53, a common occurrence in human cancers. This technical guide provides an in-depth exploration of the molecular pathways activated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.

p53-Dependent Apoptosis Pathway Induced by this compound

In cancer cells with functional p53, this compound can initiate a signaling cascade that leverages this critical tumor suppressor protein to induce apoptosis. Treatment with BP has been shown to increase both the phosphorylation and total protein levels of p53. This activation of p53 is a crucial step in initiating the downstream apoptotic machinery.

Activated p53 transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins, in turn, inhibit the activity of cyclin-dependent kinases (CDKs), leading to the dephosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for cell cycle progression and ultimately causing cell cycle arrest, primarily at the G0/G1 phase. This cell cycle arrest provides time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Furthermore, activated p53 directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It promotes the transcription of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the formation of Bax homodimers, which permeabilize the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the intrinsic apoptotic pathway. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

p53-Independent Apoptosis Pathway Induced by this compound

A significant advantage of this compound as a potential anti-cancer agent is its ability to induce apoptosis in cancer cells lacking functional p53. BP employs several p53-independent mechanisms to achieve this, primarily through the extrinsic apoptosis pathway and the induction of endoplasmic reticulum (ER) stress.

Extrinsic Pathway Activation: this compound has been observed to significantly increase the expression of the Fas death receptor on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, thereby executing the apoptotic program.

Endoplasmic Reticulum (ER) Stress: BP can also induce apoptosis by causing ER stress. This is evidenced by the increased expression of ER stress markers such as GRP78/BiP, IRE1-α, and GADD153/CHOP. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal. The activation of the JNK1/2 signaling pathway appears to be involved in mediating BP-induced ER stress. Ultimately, ER stress can lead to the activation of caspases and apoptosis through various mechanisms, including the CHOP-mediated upregulation of pro-apoptotic Bcl-2 family members and the activation of caspase-12 (in rodents) or caspase-4 (in humans).

Even in the absence of p53, BP can still promote the activation of the intrinsic pathway. Studies in p53-impaired RG2 glioma cells have shown that BP treatment leads to an increase in pro-caspase-9 expression, suggesting alternative mechanisms for its activation.

Caption: p53-Independent Apoptotic Pathways Induced by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 317.2 | |

| KURAMOCHI (Mixed) | High-Grade Serous Ovarian Cancer | 206.5 | |

| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 61.1 | |

| OVSAHO (Mixed) | High-Grade Serous Ovarian Cancer | 48.5 |

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound

| Cell Line | Protein | Change in Expression | Fold Change (approx.) | Treatment Conditions | Reference |

| DBTRG-05MG | Phospho-p53 | Increased | 9.4-fold | 3 hours | |

| DBTRG-05MG | Total p53 | Increased | 2-fold | 12 hours | |

| DBTRG 8401 | Total p53 | Increased | 2-fold | 3 hours | |

| DBTRG-05MG | Fas | Increased | 41.3-fold | Not Specified | |

| RG2 | Fas | Increased | 7.7-fold | Not Specified | |

| KURAMOCHI (ALDH+) | Cleaved Caspase-3 | Increased | Varies | 100-200 µg/mL, 48h | |

| OVSAHO (ALDH+) | Cleaved Caspase-3 | Increased | Varies | 25-50 µg/mL, 48h |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound-induced apoptosis.

Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound as required.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them and then neutralize the trypsin with serum-containing media.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

-

Permeabilization: Permeabilize the cells with proteinase K or a similar reagent to allow entry of the labeling enzyme.

-

Labeling: Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or a fluorophore for fluorescent detection.

-

Microscopy: Visualize the stained cells using a light or fluorescence microscope. TUNEL-positive cells, indicating apoptosis, will be stained.

Caption: General Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound presents a promising profile as an anti-cancer therapeutic agent due to its ability to induce apoptosis through multiple, redundant pathways. Its capacity to activate the classical p53-dependent intrinsic pathway in susceptible cells, while simultaneously being able to trigger apoptosis through the extrinsic pathway and ER stress in p53-deficient contexts, suggests a broad applicability against a variety of tumors. The data indicates that BP effectively modulates key regulators of cell cycle and apoptosis, leading to robust cell death in cancer cells. Further research into the nuanced interactions of these pathways and the optimization of BP delivery will be critical in translating these preclinical findings into effective clinical strategies. This guide provides a foundational understanding of BP's mechanisms, offering researchers and drug development professionals a framework for future investigations into this potent natural compound.

References

- 1. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. n-Butylidenephthalide induced apoptosis in the A549 human lung adenocarcinoma cell line by coupled down-regulation of AP-2α and telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways [jcancer.org]

- 4. Induction of apoptosis coupled to endoplasmic reticulum stress in human prostate cancer cells by n-butylidenephthalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of N-Butylidenephthalide Encapsulated in Lipopolyplexs in Colorectal Cancer Cells [mdpi.com]

The Impact of Butylidenephthalide on Oral Carcinoma Cancer Stemness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, metastasis, and therapeutic resistance. This technical guide delves into the burgeoning research on butylidenephthalide (BP), a bioactive compound isolated from Angelica sinensis, and its promising role in targeting the stemness of oral carcinoma cells. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols related to the action of this compound on oral CSCs. Through a synthesis of current literature, we present its impact on key signaling pathways, particularly the Snail/Sox2 axis, and its efficacy in preclinical models. This guide is intended to be a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against oral cancer.

Introduction

Oral cancer is a prevalent malignancy worldwide, with oral squamous cell carcinoma accounting for the vast majority of cases.[1] The high rates of tumor recurrence and metastasis are major obstacles to successful treatment and are increasingly attributed to a subpopulation of cancer cells with stem-like properties, known as cancer stem cells (CSCs).[2][3] These CSCs are characterized by their capacity for self-renewal and differentiation, contributing to the heterogeneity of tumors and their resistance to conventional therapies. Key markers for identifying oral CSCs include aldehyde dehydrogenase 1 (ALDH1) and CD44.[2][3]

This compound (BP), a primary bioactive constituent of the traditional medicinal herb Angelica sinensis, has garnered attention for its anti-cancer properties across various malignancies. Recent studies have specifically highlighted its potential to abrogate the stem-like characteristics of oral carcinoma cells. This guide provides an in-depth examination of the scientific evidence supporting the use of this compound as a targeted therapy against oral cancer stemness.

Molecular Mechanisms of this compound in Oral CSCs

This compound exerts its anti-cancer stemness effects through the modulation of key signaling pathways that govern self-renewal and epithelial-mesenchymal transition (EMT), a process integral to cancer cell invasion and metastasis.

Downregulation of the Snail-Sox2 Axis

Research indicates that this compound's primary mechanism of action in oral CSCs involves the downregulation of the transcription factor Snail. Snail is a critical regulator of EMT and has been shown to induce CSC phenotypes. This compound treatment leads to a dose-dependent reduction in both the gene and protein expression of Snail.

The suppression of Snail by this compound subsequently leads to the downregulation of Sox2, another crucial transcription factor for maintaining stem cell pluripotency and self-renewal. The inhibition of the Snail-Sox2 axis by this compound effectively diminishes the self-renewal and propagation capabilities of oral CSCs.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent effects of this compound on oral carcinoma cells and patient-derived CSCs.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Type | IC50 (µg/mL) |

| Normal Human Oral Keratinocyte (NHOK) | 176.8 ± 20.6 |

| Patient-Derived ALDH1+/CD44+ Cells-1 | 56.4 ± 4.3 |

| Patient-Derived ALDH1+/CD44+ Cells-2 | 64.5 ± 6.4 |

| Data extracted from a 48-hour treatment study, indicating selective cytotoxicity towards cancer stem cells. |

Table 2: Effect of this compound on Oral CSC Marker Expression

| Treatment | ALDH1 Activity (% of Control) | CD44 Expression (% of Control) |

| Control | 100% | 100% |

| This compound (Low Dose) | Significantly Reduced | Significantly Reduced |

| This compound (High Dose) | Further Reduced | Further Reduced |

| Qualitative summary based on findings that this compound administration reduces ALDH1 activity and CD44 expression. |

Table 3: In Vitro Effects of this compound on Oral CSC Phenotypes

| Assay | Effect of this compound |

| Migration Assay (Transwell) | Dose-dependent inhibition of cell migration |

| Invasion Assay (Transwell with Matrigel) | Dose-dependent inhibition of cell invasion |

| Colony Formation Assay (Clonogenic) | Dose-dependent suppression of colony formation |

| Summary of findings from various in vitro assays demonstrating the inhibition of CSC properties. |

Table 4: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model

| Treatment Group | Tumor Growth |

| Vehicle Control | Progressive Tumor Growth |

| This compound (100 mg/kg) | Retarded Tumor Development |

| This compound (200 mg/kg) | Significantly Retarded Tumor Development |

| Results from a PDX mouse model supporting the in vitro findings of this compound's anti-tumor capacity. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound's impact on oral CSCs.

Cell Culture and Isolation of Oral CSCs

-

Cell Lines: Patient-derived oral carcinoma cells are established from tumor specimens. Normal Human Oral Keratinocytes (NHOK) are used as a control.

-

Culture Medium: Specific cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics is used.

-

CSC Isolation: ALDH1+ and CD44+ cell populations are isolated using fluorescence-activated cell sorting (FACS) based on the expression of these surface markers.

MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a specific density and allow them to adhere overnight.

-